Topoisomerase I Inhibition Potency of Hippeastrine is Comparable to Camptothecin, a Clinical Positive Control
Hippeastrine exhibits direct, dose-dependent inhibition of DNA topoisomerase I (Top I) with an IC50 value that is statistically indistinguishable from the clinical anticancer agent camptothecin [1]. In the same assay system, hippeastrine achieved an IC50 of 7.25 ± 0.20 μg/mL, while camptothecin, serving as a positive control, demonstrated an IC50 of 6.72 ± 0.23 μg/mL [1]. This positions hippeastrine as a highly potent Top I inhibitor, a mechanism of action not uniformly observed across other Amaryllidaceae alkaloids.
| Evidence Dimension | Topoisomerase I (Top I) enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 7.25 ± 0.20 μg/mL |
| Comparator Or Baseline | Camptothecin (positive control): IC50 = 6.72 ± 0.23 μg/mL |
| Quantified Difference | 0.53 μg/mL difference; target compound potency is 92.7% of comparator |
| Conditions | Affinity ultrafiltration coupled with Top I inhibition assay in vitro |
Why This Matters
For oncology-focused procurement, this data validates hippeastrine's potency against a clinically validated target, distinguishing it from AAs like galanthamine or lycorine which lack significant Top I inhibitory activity at comparable concentrations.
- [1] Chen, G. L., Tian, Y. Q., Wu, J. L., Li, N., & Guo, M. Q. (2016). Antiproliferative activities of Amaryllidaceae alkaloids from Lycoris radiata targeting DNA topoisomerase I. Scientific Reports, 6, 38284. View Source
